molecular formula C18H19N3 B5027784 3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine

3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine

Cat. No.: B5027784
M. Wt: 277.4 g/mol
InChI Key: NBVUCBPYRCUQIY-UHFFFAOYSA-N
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Description

“3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine” is a complex organic compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of pyrazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring) which is further attached to a pyrazole ring. The pyrazole ring is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .

Properties

IUPAC Name

3-methyl-2-[3-(1-propylpyrazol-3-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-3-11-21-12-9-17(20-21)15-7-4-8-16(13-15)18-14(2)6-5-10-19-18/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVUCBPYRCUQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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